N,N'-Ethylenebis-D-gluconamide
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Overview
Description
N,N’-Ethylenebis-D-gluconamide: is a chemical compound with the molecular formula C14H28N2O12 . It is known for its unique structure, which includes multiple hydroxyl groups and amide linkages. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Ethylenebis-D-gluconamide can be synthesized through the reaction of D-gluconic acid with ethylenediamine. The reaction typically involves the formation of an intermediate ester, which then reacts with ethylenediamine to form the final product. The reaction conditions often include the use of a solvent such as water or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Ethylenebis-D-gluconamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Ethylenebis-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of gluconic acid derivatives.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
Chemistry: N,N’-Ethylenebis-D-gluconamide is used as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are studied for their catalytic properties .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. Its multiple hydroxyl groups mimic the structure of natural carbohydrates, making it useful in binding studies .
Medicine: Its ability to form stable complexes with metal ions can be exploited to deliver metal-based drugs to specific targets in the body .
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents and detergents. Its ability to chelate metal ions enhances the cleaning efficiency of these products .
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis-D-gluconamide involves its ability to form hydrogen bonds and coordinate with metal ions. The multiple hydroxyl groups and amide linkages in the compound allow it to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
- N,N’-Ethylenebis-L-gluconamide
- N,N’-Ethylenebis-D-mannamide
- N,N’-Ethylenebis-D-galactamide
Comparison: N,N’-Ethylenebis-D-gluconamide is unique due to its specific arrangement of hydroxyl groups and amide linkages. Compared to N,N’-Ethylenebis-L-gluconamide, it has a different stereochemistry, which can affect its binding properties and reactivity. N,N’-Ethylenebis-D-mannamide and N,N’-Ethylenebis-D-galactamide have similar structures but differ in the arrangement of hydroxyl groups, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
66803-04-1 |
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Molecular Formula |
C14H28N2O12 |
Molecular Weight |
416.38 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
UYCIRQBRYNXQBW-TWOHWVPZSA-N |
Isomeric SMILES |
C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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